
1-(2,6-dimetilpirimidin-4-il)-N-metilpiperidin-4-amina
Descripción general
Descripción
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives
Aplicaciones Científicas De Investigación
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, neurological disorders, and infectious diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mecanismo De Acción
Target of Action
The compound “1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine” is a pyrimidine derivative . Pyrimidine derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They exert their effects by interacting with various targets, such as protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, such as protein kinases, to exert its effects It’s known that many pyrimidine derivatives exert their anticancer potential through inhibiting protein kinases .
Biochemical Pathways
The compound likely affects the biochemical pathways controlled by protein kinases . Protein kinases are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can disrupt these processes and exert its pharmacological effects.
Result of Action
The compound’s action results in the inhibition of protein kinases, leading to disruption in cell growth, differentiation, migration, and metabolism . This can result in potent antileishmanial and antimalarial activities . For instance, some pyrimidine derivatives have shown superior antipromastigote activity, being more active than standard drugs .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or amidines under acidic or basic conditions.
Alkylation: The pyrimidine derivative is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl groups at the 2 and 6 positions.
Formation of the Piperidine Ring: The piperidine ring is formed through the cyclization of appropriate precursors such as 1,5-diaminopentane under acidic or basic conditions.
Coupling Reaction: Finally, the pyrimidine and piperidine rings are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as halides, amines, or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halides, amines, thiols, under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,6-dimethylpyrimidin-4-yl)-N-ethylpiperidin-4-amine
- 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-3-amine
- 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-ol
Uniqueness
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern on the pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9-8-12(15-10(2)14-9)16-6-4-11(13-3)5-7-16/h8,11,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLJTZLFYGRZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
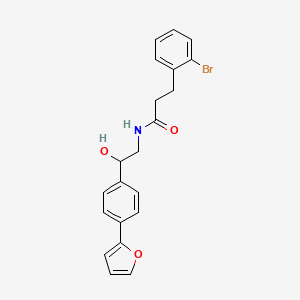
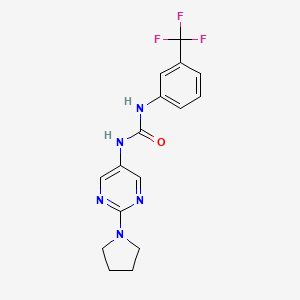

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)

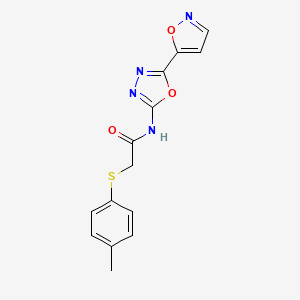
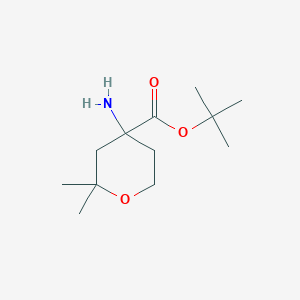
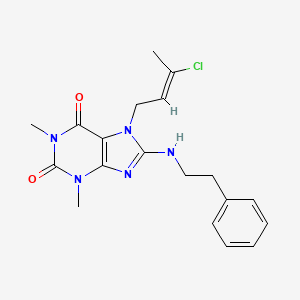
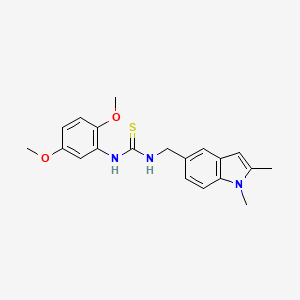
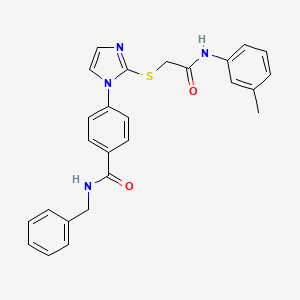
![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)

